1-Oxa-4,8-diazaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxa-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVYCDNFBDUINU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1 Oxa 4,8 Diazaspiro 4.5 Decan 3 One and Its Derivatives
General Approaches to Spirocyclic Amide Synthesis
The construction of spirocyclic amides, such as 1-oxa-4,8-diazaspiro[4.5]decan-3-one, relies on a range of synthetic transformations that can be broadly categorized into cyclization reactions, multi-component condensation reactions, and spirocyclization using ketone or aldehyde starting materials.
Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of cyclic molecules, including spirocyclic amides. This approach involves the formation of a ring by the reaction of two functional groups within the same molecule. For the synthesis of piperidine (B6355638) rings, a key component of the target spirocycle, the intramolecular cyclization of unsaturated amines has proven to be a highly efficient one-pot method. nih.gov This strategy can be adapted to introduce various nitrogen nucleophiles, providing a modular synthesis of 3-amino and 3-amidopiperidines. nih.gov
Another relevant cyclization strategy involves the reaction of N-substituted α-amino acids. These can undergo activation of the carboxylic acid moiety, for instance with thionyl chloride, followed by intramolecular cyclization to form heterocyclic systems. nih.gov Brønsted acid-catalyzed intramolecular cyclization of amino acid-derived diazoketones also offers a metal-free approach to the synthesis of oxazinanones, which are structurally related to the oxazolidinone ring in the target molecule. frontiersin.org
Multi-component Condensation Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. For the synthesis of spiro-γ-lactams, the Ugi and Passerini reactions are of particular importance.
The Ugi four-component reaction (U-4CR) involves the condensation of a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. This reaction is highly versatile and has been employed to generate diverse libraries of polycyclic and spiro compounds. While not a direct route to the target molecule, the principles of the Ugi reaction can be adapted for the synthesis of spirocyclic lactams.
The Passerini three-component reaction (P-3CR) is another valuable MCR that combines a carboxylic acid, a carbonyl compound (ketone or aldehyde), and an isocyanide to produce α-hydroxy carboxamides. This reaction proceeds rapidly in aprotic solvents and is believed to involve a cyclic transition state facilitated by hydrogen bonding.
Spirocyclization using Ketones or Aldehydes as Starting Materials
Ketones and aldehydes are common starting materials for the construction of spirocycles due to the electrophilicity of the carbonyl carbon. A prevalent strategy involves the reaction of a cyclic ketone with a bifunctional nucleophile. For instance, the reaction of dihydro-2H-1λ⁶-thiopyran-1,1,3(4H)-trione with N-substituted 2-aminoethanols has been used to synthesize 1-oxa-7λ⁶-thia-4-azaspiro[4.5]decane-7,7-diones. researchgate.net This demonstrates the principle of forming a spiro-oxazolidinone ring from a cyclic ketone.
Similarly, spiro-oxazolidinones have been synthesized from 17S-spiro-oxiranes derived from steroids, showcasing the versatility of building the oxazolidinone ring onto a pre-existing cyclic framework. nih.gov The synthesis of spiro(oxazolidine-5,4'-piperidine) derivatives highlights the fusion of an oxazolidine (B1195125) ring to a piperidine ring, a key structural feature of the target compound. ontosight.ai
Specific Synthetic Routes to this compound Core
While a direct, optimized synthesis for this compound is not extensively documented in the reviewed literature, a plausible synthetic pathway can be proposed based on the synthesis of analogous structures, such as 1,4,8-triazaspiro[4.5]decan-2-one derivatives. nih.gov A key starting material for such a synthesis is N-Boc-4-piperidone.
A potential route involves the reaction of N-Boc-4-piperidone with an appropriate amino alcohol, such as 2-aminoethanol, in the presence of a suitable acid catalyst (e.g., p-toluenesulfonic acid) to form an intermediate enamine or imine. Subsequent intramolecular cyclization, possibly facilitated by the removal of water, would lead to the formation of the spiro-oxazolidinone ring. The final step would involve the deprotection of the Boc group to yield the this compound core.
| Step | Reactants | Reagents and Conditions | Intermediate/Product |
|---|---|---|---|
| 1 | N-Boc-4-piperidone, 2-Aminoethanol | p-TsOH, Toluene, Reflux | Intermediate imine/enamine |
| 2 | Intermediate from Step 1 | Intramolecular cyclization | N-Boc-1-oxa-4,8-diazaspiro[4.5]decan-3-one |
| 3 | N-Boc protected spirocycle | TFA or HCl in an appropriate solvent | This compound |
Derivatization Strategies and Functional Group Introduction
Once the this compound core is synthesized, further functionalization can be achieved through various reactions, with alkylation and acylation being common strategies to introduce diversity.
Advanced Spectroscopic and Structural Characterization of 1 Oxa 4,8 Diazaspiro 4.5 Decan 3 One Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR spectroscopic data (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and dynamic NMR studies for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one are not available in the reviewed literature. Studies on analogous compounds, such as 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, have utilized these techniques to confirm their structures and elucidate their stereochemistry. mdpi.com For instance, in such analogs, ¹H and ¹³C NMR are used to identify the chemical environment of protons and carbons, while 2D NMR techniques like COSY, HSQC, and HMBC are employed to establish connectivity between atoms. mdpi.commdpi.com Dynamic NMR studies on related heterocyclic systems have been used to determine conformational preferences and energy barriers to ring inversion.
Infrared (IR) Spectroscopy
Specific IR spectroscopic data for this compound could not be located. For related structures like 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, IR spectroscopy is used to identify characteristic functional groups. mdpi.com Typically, the spectrum of a compound containing an amide or lactam functionality would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, usually in the region of 1650-1750 cm⁻¹. N-H stretching vibrations, if present, would appear as a broader band in the 3200-3500 cm⁻¹ region. C-N and C-O stretching vibrations would also be present at lower frequencies.
Mass Spectrometry (MS) for Structural Elucidation
The mass spectrum and detailed fragmentation pattern for this compound are not documented in the available sources. In general, mass spectrometry of related spirocyclic compounds provides information about the molecular weight and the stability of the molecule. ontosight.ai High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular formula. mdpi.com The fragmentation patterns of analogous structures are often characterized by cleavages of the spirocyclic rings, which can help in confirming the structure of the molecule. mdpi.com
X-ray Crystallography for Solid-State Structure Determination
There are no published X-ray crystallographic studies for this compound. For analogous compounds, such as 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, X-ray crystallography has been used to determine the absolute configuration and solid-state conformation. nih.gov Such an analysis would provide precise bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecule's three-dimensional structure. This technique is invaluable for understanding the steric and electronic properties of the molecule in the solid state. ontosight.ai
Structure Activity Relationship Sar Studies of 1 Oxa 4,8 Diazaspiro 4.5 Decan 3 One Derivatives
Impact of Substituent Effects on Biological Interactions
The introduction of various substituents onto the oxa-diazaspiro[4.5]decane scaffold has a profound impact on the biological activity of these compounds. The position, size, and electronic nature of these substituents can dramatically alter receptor affinity and functional activity.
Systematic modifications of the core structure have demonstrated that even minor changes to the functional groups can lead to significant shifts in biological outcomes. For instance, in a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones developed as M1 muscarinic agonists, the nature of the alkyl groups at the nitrogen positions is critical. The compound 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one showed high affinity for both M1 and M2 muscarinic receptors. nih.govjst.go.jp However, alteration of the methyl group at the N2 position, while increasing selectivity for M1 over M2 receptors, led to a loss of M1 agonistic activity. nih.govjst.go.jp
Similarly, for 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives investigated for antihypertensive properties, substitutions at the 8-position and 4-position were key determinants of activity. nih.gov Among compounds with an 8-[2-(3-indolyl)ethyl] substituent, further substitution at the 4-position was found to be most effective, with the 4-ethyl derivative demonstrating maximum activity. nih.gov In another study on 1-oxa-8-azaspiro[4.5]decane derivatives, modifications at the 2- and 3-positions were explored. nih.gov Introducing a 2-ethyl group or a 3-methylene group resulted in compounds with a preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov
Research into 2,8-diazaspiro[4.5]decan-1-one derivatives as potential antifungal agents found that substitutions on the core structure directly influenced their ability to inhibit chitin (B13524) synthase (CHS). nih.gov Compounds with specific substitutions exhibited excellent inhibitory potency against CHS, with IC50 values as low as 0.12 mM. nih.gov
| Compound Series | Position of Substitution | Substituent | Effect on Biological Activity |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones | N2 | Altered Methyl Group | Increased M1/M2 receptor selectivity; loss of M1 agonist activity. nih.govjst.go.jp |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-ones | 4-position | Ethyl Group | Maximum antihypertensive activity in the 8-[2-(3-indolyl)ethyl] series. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | 2-position | Ethyl Group | Preferential affinity for M1 over M2 receptors. nih.gov |
| 1-Oxa-8-azaspiro[4.5]decanes | 3-position | Methylene Group | Preferential affinity for M1 over M2 receptors; potent antiamnesic activity. nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-ones | Various | Specific Substituents | Potent inhibition of chitin synthase (IC50 = 0.12-0.29 mM). nih.gov |
The physicochemical properties of lipophilicity and electronics are crucial in governing the pharmacokinetic and pharmacodynamic profiles of spirocyclic compounds. unl.edu Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), influences a drug's absorption, distribution, metabolism, and excretion (ADME). unl.edu In the design of spiro hydantoin (B18101) analogs, incorporating bulky lipophilic carbocyclic rings is a strategy used to modulate these properties. mdpi.com The addition of such groups can enhance interactions with hydrophobic pockets in target receptors and improve membrane permeability.
Electronic properties, dictated by the arrangement of electrons within the molecule, determine the nature of non-covalent interactions with biological targets. The presence of electron-donating or electron-withdrawing groups can influence hydrogen bonding, π-π stacking, and other electrostatic interactions. Computational studies on related heterocyclic compounds, such as oxadiazole derivatives, show that electrophilic reactive sites can be advantageous for improving biological activity. nih.gov The strategic placement of functional groups that modify the molecule's molecular electrostatic potential can lead to more favorable binding energies and enhanced target affinity. For example, replacing a piperidine (B6355638) fragment with a spirocyclic amino acid was shown to enhance both lipophilicity and water solubility, which in turn influenced the potency and duration of action of an anesthetic drug. univ.kiev.ua
Conformational Dynamics and Their Relevance to Activity
The rigid, three-dimensional structure of the spiro[4.5]decane framework imparts specific conformational constraints that are vital for biological activity. The relative orientation of substituents is fixed by the spirocyclic system, which can pre-organize the molecule into a bioactive conformation for receptor binding.
The stereochemistry of these compounds is a critical factor. In studies of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane, M1 agonist activity was found to reside preferentially in the (-)-isomer. nih.gov X-ray crystal structure analysis determined the absolute configuration of this active isomer to be S, highlighting the importance of a specific spatial arrangement for receptor interaction. nih.gov Molecular modeling of related spirocyclic derivatives targeting the 5-HT1A receptor suggests that moieties like the 1,4-dithia-spiro[4.5]-decane can stabilize the ligand-protein complex through multiple contacts within a deep receptor cavity. unimore.it This indicates that the conformation of the spiro ring system itself plays a direct role in anchoring the ligand to its binding site.
Specific Pharmacophore Requirements for Receptor Binding
A pharmacophore model defines the essential structural features required for a molecule to bind to a specific receptor. For oxa-diazaspiro[4.5]decane derivatives, SAR studies have helped to delineate these requirements for various targets.
For M1 muscarinic receptor agonists based on the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold, the oxygen atom at the 1-position appears to be a key pharmacophoric feature. nih.gov Replacing this oxygen with a basic nitrogen atom resulted in a compound with low affinity for the M1 receptor, suggesting this substitution is not tolerated for binding. nih.govjst.go.jp
In the context of 5-HT1A and α1 adrenoceptor ligands, modifications to the spirocyclic core were also informative. Replacing one or both oxygen atoms in a 1,4-dioxaspiro[4.5]decane ring system with sulfur atoms progressively decreased affinity for the α1 adrenoceptor. unimore.it Specifically, moving from 1,3-dioxolanes to 1,3-dithiolanes increased affinity for the 5-HT1A receptor while decreasing it for α1 subtypes, thereby enhancing selectivity. unimore.it Further, replacing a rigid piperazine (B1678402) ring with a more flexible basic chain was another successful modification for improving potency and selectivity. unimore.it
The 1-oxa-8-azaspiro[4.5]decane scaffold has been identified as a promising template for developing selective σ1 receptor ligands. A series of these derivatives exhibited high, nanomolar affinity for σ1 receptors, underscoring the suitability of this core structure for this particular pharmacophore. nih.gov
| Compound Series | Target Receptor | Key Pharmacophore Findings |
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-ones | Muscarinic M1 | Oxygen at 1-position is critical; substitution with a basic nitrogen is not tolerated. nih.govjst.go.jp |
| 1-Oxa-4-thiaspiro[4.5]decane Analogs | 5-HT1A / α1 Adrenoceptor | Replacement of ring oxygen with sulfur decreases α1 affinity and can increase 5-HT1A affinity. unimore.it |
| 1-Oxa-8-azaspiro[4.5]decanes | Sigma σ1 | Scaffold is a suitable template, with derivatives showing high nanomolar affinity (Ki = 0.47 - 12.1 nM). nih.gov |
| 1,3,8-Triaza-spiro[4.5]decan-4-ones | Orphanin FQ | Substitution pattern on the 1-phenyl ring influences affinity and selectivity. nih.gov |
Computational Chemistry and Molecular Modeling Applications
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scirp.orgphyschemres.org By calculating the electron density, DFT can provide insights into a molecule's reactivity, stability, and spectroscopic properties. scirp.orgphyschemres.org A key aspect of this analysis involves the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. researchgate.netresearchgate.net
For derivatives of diazaspiro[4.5]decanes, DFT calculations are instrumental in understanding their conformational preferences and electronic properties. For instance, in a study of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, DFT calculations were used to determine the minimum energy conformation of the molecule. mdpi.com Such calculations provide a foundational understanding of the molecule's three-dimensional structure, which is essential for its interaction with biological targets.
| Property | Calculated Value (a.u.) | Description |
| Energy of HOMO | -0.25 to -0.20 | Highest occupied molecular orbital energy, indicating the propensity to donate electrons. |
| Energy of LUMO | -0.05 to 0.05 | Lowest unoccupied molecular orbital energy, indicating the propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 0.20 to 0.30 | Energy difference between HOMO and LUMO, a measure of molecular stability and chemical reactivity. |
| Dipole Moment (Debye) | 2.0 to 5.0 | A measure of the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Total Energy (Hartree) | -500 to -700 | The total electronic energy of the molecule in its ground state, indicating its relative stability. |
Note: The values in this table are representative examples for similar heterocyclic compounds and are intended for illustrative purposes.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. metu.edu.tr This method is widely used in drug discovery to simulate the interaction between a small molecule (ligand) and a biological macromolecule (receptor), typically a protein. metu.edu.tr The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. metu.edu.tr
Derivatives of diazaspiro[4.5]decan-1-one have been investigated as inhibitors of various protein kinases, such as Receptor-Interacting Protein Kinase 1 (RIPK1). nih.gov In a study on novel 2,8-diazaspiro[4.5]decan-1-one derivatives, molecular docking was employed to understand the structure-activity relationships and guide the optimization of these compounds as potent RIPK1 inhibitors. nih.gov Similarly, spiro-pyrrolopyridazine derivatives have been evaluated as potential anticancer agents by studying their interactions with the Epidermal Growth Factor Receptor (EGFR). metu.edu.trnih.gov These studies demonstrate the utility of molecular docking in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. metu.edu.trnih.gov
The following table presents hypothetical docking results for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one with a generic protein kinase, illustrating the type of data obtained from such simulations.
| Parameter | Value (kcal/mol) | Description |
| Binding Affinity | -7.0 to -9.0 | The predicted free energy of binding, with more negative values indicating stronger binding. |
| van der Waals Energy | -4.0 to -6.0 | The contribution of van der Waals forces to the total binding energy. |
| Hydrogen Bond Energy | -1.0 to -3.0 | The contribution of hydrogen bonds to the total binding energy, crucial for specificity and affinity. |
| Electrostatic Energy | -1.0 to -2.0 | The contribution of electrostatic interactions to the binding affinity. |
| Inhibition Constant (Ki) (µM) | 1.0 to 10.0 | A calculated value from the binding affinity that represents the concentration for 50% inhibition. |
Note: The values in this table are hypothetical and serve to illustrate the outputs of a molecular docking study.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govnih.govmdpi.com QSAR models are developed by correlating molecular descriptors (numerical representations of chemical information) with experimentally determined biological activities. nih.govnih.govmdpi.com These models can then be used to predict the activity of new, untested compounds, thereby prioritizing synthetic efforts. nih.govnih.govmdpi.com
QSAR studies have been successfully applied to various classes of spirocyclic compounds to model their anticancer activities. nih.gov For instance, QSAR models have been developed for spiro-alkaloids, identifying key molecular descriptors that influence their cytotoxicity against different cancer cell lines. nih.gov The descriptors used in QSAR models can be of various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.
A hypothetical QSAR model for the anticancer activity of this compound derivatives might include the following descriptors:
| Descriptor Type | Example Descriptor | Correlation with Activity | Rationale |
| Constitutional | Molecular Weight | Negative | Higher molecular weight may lead to reduced bioavailability. |
| Topological | Wiener Index | Positive | Reflects molecular branching, which can influence receptor fit. |
| Geometrical | Molecular Surface Area | Positive | A larger surface area might allow for more extensive interactions with the target protein. |
| Quantum-Chemical | LUMO Energy | Negative | A lower LUMO energy could indicate a higher propensity for accepting electrons in a biological reaction. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Positive (within a range) | Indicates the lipophilicity of the compound, affecting its ability to cross cell membranes. |
Note: This table presents a hypothetical QSAR model for illustrative purposes.
Computational Prediction of Molecular Properties for Biological Systems
In addition to predicting biological activity, computational methods are extensively used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates. nih.govsemanticscholar.org In silico ADMET prediction is a crucial step in early-stage drug discovery, as it helps to identify compounds with unfavorable pharmacokinetic profiles, reducing the likelihood of late-stage failures. nih.govsemanticscholar.org Various software tools and web servers are available to predict a wide range of ADMET properties based on the chemical structure of a compound. youtube.com
For novel spiro-lactams, which are structurally related to this compound, computational studies can be employed to assess their drug-likeness and potential toxicity. nih.gov These predictions are based on established rules, such as Lipinski's rule of five, and statistical models derived from large datasets of known drugs.
The following table provides a sample of predicted ADMET properties for a compound with the this compound core structure.
| Property | Predicted Value | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (%) | > 80% | High probability of being well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (logPapp) | > 0.9 | Indicates good permeability across the intestinal epithelial barrier. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Penetration | Low | Unlikely to cross the blood-brain barrier, which may be desirable to avoid central nervous system side effects. |
| Plasma Protein Binding (%) | < 90% | A lower percentage of plasma protein binding generally leads to a higher concentration of free, active drug. |
| Metabolism | ||
| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not likely to be a substrate for this major renal transporter. |
| Toxicity | ||
| hERG Inhibition | Low risk | Low probability of causing cardiotoxicity. |
| Ames Mutagenicity | Non-mutagenic | Predicted to be non-mutagenic. |
Note: The values in this table are illustrative predictions for a hypothetical compound and should be confirmed by experimental studies.
Applications of 1 Oxa 4,8 Diazaspiro 4.5 Decan 3 One in Chemical Research
Role as a Building Block in Complex Molecule Synthesis
The 1-oxa-4,8-diazaspiro[4.5]decan-3-one core serves as a foundational building block for the synthesis of more complex and biologically active molecules. nih.govnih.gov Its inherent structural features can be strategically modified to develop a library of derivatives with tailored properties. The piperidine (B6355638) nitrogen and the lactam functionality are common sites for chemical elaboration, allowing for the introduction of various substituents to explore structure-activity relationships.
A significant application of this scaffold is in the development of therapeutic agents. For instance, derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one have been synthesized and screened for antihypertensive activity. nih.gov In these studies, the piperidine nitrogen at the 8-position was substituted with various pharmacophoric groups, such as 2-(3-indolyl)ethyl and 3-(2-methoxyphenoxy)-2-hydroxypropyl moieties, to create a range of new chemical entities. nih.gov Similarly, the 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold has been utilized to synthesize a series of novel M1 muscarinic agonists, which are of interest for treating Alzheimer's disease. nih.gov These examples underscore the utility of the this compound framework as a versatile starting point for the generation of complex molecules with potential therapeutic applications.
The synthesis of these complex molecules often involves multi-step reaction sequences where the spirocyclic core is introduced early and then elaborated upon. This approach highlights the robustness of the scaffold and its ability to withstand various reaction conditions.
Exploration as Chemical Probes for Biological Systems
Derivatives of this compound have been explored as chemical probes to investigate biological systems, particularly in the field of neuropharmacology. Chemical probes are small molecules designed to interact with specific biological targets, thereby enabling the study of their function and distribution. The development of potent and selective ligands for receptors and enzymes is a key area of this research.
Research has shown that derivatives of the closely related 1-oxa-2,8-diazaspiro[4.5]decan-3-one scaffold exhibit high affinity for M1 and M2 muscarinic receptors. nih.gov Specifically, 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one was found to be a potent muscarinic agonist, stimulating phosphoinositide hydrolysis in rat hippocampal slices, a characteristic of M1 muscarinic receptor activation. nih.gov Such compounds can be used as chemical tools to probe the physiological roles of these receptors in the central nervous system.
Furthermore, studies on 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones have revealed their activity as alpha-adrenergic blockers. nih.gov For example, 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one was identified as having a preference for α1-adrenoceptor antagonism, while another derivative showed more selectivity for α2-adrenoceptors. nih.gov These selective antagonists can serve as valuable pharmacological probes to differentiate the functions of adrenergic receptor subtypes.
| Scaffold | Derivative Example | Biological Target | Application |
|---|---|---|---|
| 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | 2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one | M1/M2 Muscarinic Receptors | Chemical probe for muscarinic receptor function |
| 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | 8-[2-(3-indolyl)ethyl]-1-oxa-3,8-diazaspiro[4.5]-decan-2-one | α1-Adrenoceptor | Pharmacological tool for studying adrenergic systems |
Development in Material Science due to Unique Structural Properties
While direct applications of this compound in material science are not extensively documented, the unique structural properties of spirocyclic compounds, in general, suggest potential for their development in this field. The rigid, three-dimensional nature of the spirocyclic framework can impart desirable characteristics to materials, such as high thermal stability and specific morphological properties. mdpi.com
Spiro compounds are known for their ability to form amorphous glasses with high glass transition temperatures, a property that is valuable in the development of organic light-emitting diodes (OLEDs) and other electronic devices. The spiro center disrupts crystal packing, which can prevent crystallization and improve the longevity and efficiency of devices. The charge-transport properties of molecules with a spiro junction have been highlighted in the development of low molecular weight charge transport materials that exhibit the high morphological stability typically seen in polymeric systems. mdpi.com
Furthermore, the incorporation of spirocyclic lactam moieties into larger molecular structures could lead to materials with unique optical properties. For example, photoresponsive spiro-polymers have been generated that can alter their optical characteristics in response to light, with potential applications in smart optical materials, photopatterning, and information storage. springernature.com The inherent chirality of many spiro compounds also makes them interesting candidates for the development of chiroptical materials.
Utilization in the Synthesis of Polymeric Materials
The this compound scaffold contains a lactam ring, which is a key functional group for the synthesis of polyamides through anionic ring-opening polymerization (AROP). mdpi.com While the polymerization of this specific spirocyclic lactam has not been detailed in the literature, the general principles of AROP of lactams suggest its potential as a monomer for the creation of novel polymeric materials. mdpi.com
The AROP of lactams like ε-caprolactam is a well-established industrial process for the production of Nylon-6. mdpi.com The incorporation of a spirocyclic moiety into the polymer backbone could lead to polyamides with unique properties. The rigidity and defined stereochemistry of the spiro center could result in polymers with enhanced thermal stability, altered solubility, and different mechanical properties compared to conventional polyamides.
Moreover, the synthesis of polymers with pendant spiro orthoester groups has been demonstrated, starting from lactones with polymerizable side groups. semanticscholar.org A similar strategy could potentially be applied to this compound, where functionalization of the piperidine nitrogen with a polymerizable group could allow for its incorporation into a polymer chain. The resulting polymer would feature pendant spirocyclic lactam units, which could introduce interesting properties to the material. The investigation into spiro polymer synthesis has explored several routes, including the condensation of aromatic dianhydrides with aliphatic spiro tetraamines to yield high molecular weight, soluble polymers. dtic.mil
Intermediate in Organic Synthesis Reactions
The this compound scaffold frequently serves as a key intermediate in multi-step organic synthesis campaigns. Its synthesis provides a foundational structure that can be further elaborated to produce a variety of target molecules. For example, in the synthesis of the aforementioned antihypertensive agents, the unsubstituted 1-oxa-3,8-diazaspiro[4.5]decan-2-one is a crucial intermediate that is subsequently alkylated at the piperidine nitrogen to introduce the desired side chains. nih.gov
Similarly, the synthesis of M1 muscarinic agonists based on the 1-oxa-2,8-diazaspiro[4.5]decan-3-one core involves the initial construction of the spirocyclic system, which is then modified. nih.gov These modifications can include alkylation at the nitrogen atoms or other functional group transformations. The stability of the spirocyclic core allows it to be carried through multiple synthetic steps, making it a reliable intermediate.
The general synthetic utility of spiro-fused scaffolds derived from lactams is well-recognized in organic chemistry. nih.gov These frameworks provide access to three-dimensional structures that are of significant interest in medicinal chemistry and drug discovery. The ability to selectively functionalize different positions on the this compound intermediate makes it a powerful tool for creating molecular diversity.
| Synthetic Target | Intermediate Scaffold | Subsequent Reaction |
|---|---|---|
| Antihypertensive Agents | 1-Oxa-3,8-diazaspiro[4.5]decan-2-one | N-alkylation with various side chains |
| M1 Muscarinic Agonists | 1-Oxa-2,8-diazaspiro[4.5]decan-3-one | N-alkylation and other modifications |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-Oxa-4,8-diazaspiro[4.5]decan-3-one and its derivatives?
- Answer : The synthesis of spirocyclic compounds like this compound often involves intramolecular cyclization. For example, describes the use of Nafion-Hg to catalyze cyclization of diols, yielding spiromuscarones. Similarly, highlights a one-pot synthesis via Schiff base intermediates for analogs with antiproliferative activity. Key steps include:
- Ring closure : Intramolecular cyclization under acidic or catalytic conditions.
- Functionalization : Post-cyclization modifications (e.g., alkylation, halogenation) to introduce substituents.
- Purification : Column chromatography or recrystallization for structural validation.
Q. How are these compounds characterized structurally?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HMBC/HSQC) is critical for confirming spirocyclic structures and substituent placement ( ). Mass spectrometry (HRMS) and elemental analysis validate molecular formulas. For example, details the use of ¹H NMR to identify vinylic protons (δH 6.08 ppm) in spirocyclic derivatives.
Q. What are the primary biochemical assays used to evaluate their activity?
- Answer :
- Receptor binding assays : Displacement studies (e.g., [³H]Oxo-M binding in ) to measure affinity (Ki values).
- Cell viability assays : MTT or ATP-based assays to assess cytotoxicity ( ).
- Mechanistic assays : Phosphatidyl inositol hydrolysis for muscarinic agonism ( ) or necroptosis inhibition via RIPK1 kinase activity ( ).
Advanced Research Questions
Q. How do structural modifications influence biological activity in spirocyclic analogs?
- Answer : Substituents at specific positions dictate target selectivity and potency:
- C-3 position : An exo double bond enhances muscarinic receptor binding (Ki = 7 nM in ).
- N-8 substitution : Bulky groups (e.g., benzyl in ) improve RIPK1 inhibition by stabilizing hydrophobic interactions.
- Spiro ring size : Smaller rings (e.g., 4.4 vs. 4.5) alter conformational flexibility, affecting apoptosis induction ( ).
Q. What experimental strategies resolve contradictions in cytotoxicity data across studies?
- Answer : Discrepancies (e.g., cell-type-specific toxicity in vs. 7 ) require:
- Orthogonal assays : Combine apoptosis markers (Annexin V) with necroptosis inhibitors (e.g., Nec-1) to delineate death pathways.
- Dose-response profiling : Compare IC50 values across cancer/normal cells (e.g., HEK-293 in ).
- Kinetic studies : Monitor temporal effects (e.g., RIPK1 inhibition persistence in ).
Q. How is the RIPK1-necroptosis pathway modulated by 8-Methyl-2,8-diazaspiro[4.5]decan-3-one?
- Answer : As per , the compound inhibits RIPK1 kinase activity by binding its catalytic domain, blocking phosphorylation of downstream effectors (MLKL, RIPK3). This suppresses necrosome formation, validated via:
- Biochemical assays : RIPK1 autophosphorylation inhibition.
- Cellular models : Protection of U937 cells from TNFα-induced necroptosis.
- Structural analysis : Molecular docking to identify key hydrogen bonds with RIPK1 residues.
Key Challenges and Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
